molecular formula C4H8NO6P B3287729 N-formyl-N-phosphonomethylglycine CAS No. 84767-96-4

N-formyl-N-phosphonomethylglycine

Cat. No. B3287729
CAS RN: 84767-96-4
M. Wt: 197.08 g/mol
InChI Key: WPYWLOUBBQYLCD-UHFFFAOYSA-N
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Patent
US05874612

Procedure details

Aminomethylphosphonic acid (3.12 g, 0.028 mol) was dissolved in 30 ml of stirred 98% formic acid maintained at 80° C. with an oil bath. Glyoxylic acid hydrate (5.60 g, 0.061 mol) was added to the solution in several portions, resulting in vigorous gas evolution. After one hour, the reaction flask was removed from the oil bath and the solvent removed on a rotary evaporator to afford crude N-formyl-N-phosphonomethylglycine as a viscous yellow oil.
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][P:3](=[O:6])([OH:5])[OH:4].O.[C:8]([OH:12])(=[O:11])[CH:9]=O.[CH:13](O)=[O:14]>>[CH:13]([N:1]([CH2:2][P:3]([OH:5])([OH:4])=[O:6])[CH2:9][C:8]([OH:12])=[O:11])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
NCP(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
O.C(C=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in vigorous gas evolution
CUSTOM
Type
CUSTOM
Details
the reaction flask was removed from the oil bath
CUSTOM
Type
CUSTOM
Details
the solvent removed on a rotary evaporator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)N(CC(=O)O)CP(=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.